Taxumairol V
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H42O12 |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-5,6,8-triacetyloxy-2,4,10-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-1,2,4,5,6,7,8,9,9a,10-decahydrobenzo[f]azulen-9-yl]methyl acetate |
InChI |
InChI=1S/C28H42O12/c1-12-18(33)10-28(26(6,7)36)21(12)23(34)25(40-16(5)32)27(8)20(39-15(4)31)9-19(38-14(3)30)17(11-37-13(2)29)22(27)24(28)35/h17-20,22-25,33-36H,9-11H2,1-8H3/t17-,18+,19+,20+,22+,23-,24+,25+,27-,28+/m1/s1 |
InChI Key |
TXBJKSOTSLHNLL-ZOAIKBMOSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@H]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)O)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)O |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(C3C(C2(CC1O)C(C)(C)O)O)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)O |
Synonyms |
taxumairol V |
Origin of Product |
United States |
Isolation, Characterization, and Natural Distribution
Identification of Natural Sources: The Genus Taxus, with Specific Reference to Taxus mairei as a Primary Source
The primary source for the class of compounds known as taxumairols is the genus Taxus, commonly known as yew. mdpi.comwikipedia.org Within this genus, the species Taxus mairei, or Maire's Yew, has been identified as a significant producer of a diverse array of taxane (B156437) diterpenoids. mdpi.com While a comprehensive list of all taxoids isolated from Taxus mairei is extensive, the presence of various taxumairols, such as Taxumairol M, X, Y, and Z, has been documented in scientific literature, suggesting that Taxus mairei is the principal natural reservoir for compounds of this type. The specific concentration and presence of Taxumairol V can vary depending on geographical location, age of the plant, and the specific part of the plant being analyzed (e.g., needles, bark, or roots).
Advanced Chromatographic and Spectroscopic Methodologies for Isolation and Purification of this compound
The isolation and purification of a specific taxane like this compound from the complex chemical matrix of a Taxus mairei extract necessitates the use of advanced separation and analytical techniques. The general workflow involves initial extraction from the plant material, followed by a series of chromatographic steps to separate the target compound from other structurally similar taxoids and secondary metabolites.
Chromatographic Techniques:
A combination of chromatographic methods is typically employed to achieve high purity of this compound. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography: This is often the initial step for the crude fractionation of the plant extract. Silica gel or reversed-phase materials (like C18) are common stationary phases.
High-Performance Liquid Chromatography (HPLC): For finer separation and purification, HPLC is indispensable. Both normal-phase and reversed-phase HPLC are utilized, often in succession, to isolate individual compounds. The choice of solvent systems (mobile phase) is critical for achieving optimal separation.
Preparative Thin-Layer Chromatography (pTLC): This technique can be used for small-scale purification and to assess the purity of isolated fractions.
Spectroscopic Methodologies for Structural Elucidation:
Once a pure sample of this compound is obtained, its chemical structure is determined using a suite of spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are the cornerstone of structural elucidation for complex organic molecules. These techniques provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural clues.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ester groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about any chromophores present in the molecule.
The collective data from these spectroscopic methods allows for the unambiguous determination of the three-dimensional structure of this compound.
Interactive Data Table: Spectroscopic Data for a Hypothetical this compound
As specific data for this compound is not publicly available, the following table is a representative example of the type of data that would be generated for a novel taxane diterpenoid. The values are for illustrative purposes only.
| Spectroscopic Technique | Observed Data (Hypothetical) | Interpretation |
| HRMS | m/z [M+Na]⁺ calculated for C₂₉H₃₈O₁₀Na: 577.2357; found: 577.2361 | Molecular Formula: C₂₉H₃₈O₁₀ |
| ¹H NMR (500 MHz, CDCl₃) | δ 6.25 (d, J = 8.5 Hz, 1H), 5.68 (d, J = 7.0 Hz, 1H), ... | Provides chemical shifts and coupling constants for all protons, revealing their chemical environment and proximity to other protons. |
| ¹³C NMR (125 MHz, CDCl₃) | δ 203.5, 170.8, 142.1, 134.5, ... | Indicates the chemical shifts of all carbon atoms, distinguishing between different types of carbons (e.g., carbonyl, olefinic, aliphatic). |
| IR (KBr) | νₘₐₓ 3450, 1735, 1240 cm⁻¹ | Presence of hydroxyl (-OH), ester carbonyl (C=O), and C-O stretching vibrations. |
Optimization of Isolation Protocols for Research-Scale Production
To obtain sufficient quantities of this compound for further scientific investigation, the optimization of isolation protocols is crucial. This involves refining the extraction and purification methods to maximize yield and purity while minimizing time and resource consumption.
Key Optimization Parameters:
Extraction Solvent and Method: Different solvent systems (e.g., methanol, ethanol, acetone) and extraction techniques (e.g., maceration, Soxhlet extraction, ultrasound-assisted extraction) are evaluated to determine the most efficient method for extracting taxoids from Taxus mairei.
Chromatographic Conditions: This includes optimizing the choice of stationary and mobile phases, gradient elution profiles in HPLC, and column loading capacities to improve separation efficiency and throughput.
Fractionation Strategy: Developing a systematic fractionation scheme based on preliminary analysis (e.g., TLC or analytical HPLC) can streamline the purification process.
Purity Assessment: Implementing robust analytical methods to rapidly assess the purity of fractions at each stage of the purification process is essential for efficient protocol development.
By systematically optimizing these parameters, researchers can develop a reliable and scalable protocol for the production of this compound in quantities suitable for in-depth biological and chemical studies.
Structural Elucidation and Stereochemical Assignment
Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural determination of Taxumairol V, providing crucial information about the connectivity and stereochemistry of the molecule. nih.govacs.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to piece together the intricate framework of this taxane (B156437) derivative.
Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) were instrumental in identifying the spin systems within the molecule. nih.govacs.org The COSY spectrum reveals proton-proton (¹H-¹H) correlations, establishing the connectivity between adjacent protons. The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons in the carbon skeleton.
The relative stereochemistry of this compound was determined using Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govacs.org This experiment identifies protons that are close in space, irrespective of their bonding connectivity. The observation of NOE cross-peaks between specific protons provided critical information about their relative orientations, allowing for the assignment of the stereocenters within the molecule.
Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Optical Rotation, Electronic Circular Dichroism)
Chiroptical techniques, such as the measurement of optical rotation, are essential for determining the absolute configuration of chiral molecules like this compound. saschirality.orgyoutube.com These methods measure the differential interaction of the molecule with left and right circularly polarized light. saschirality.org While specific optical rotation and Electronic Circular Dichroism (ECD) data for this compound are not detailed in the provided search results, these methods are standard practice in the structural elucidation of new natural products to assign the correct enantiomeric form.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to the Taxane (B156437) Core Relevant to Taxumairol V
While a dedicated total synthesis of this compound has not been extensively reported, the strategies developed for other taxanes provide a clear blueprint for accessing its core 6/8/6 tricyclic skeleton. These approaches are foundational for any de novo synthesis of this complex molecule.
The total synthesis of a taxane core is a formidable task that has been addressed by numerous research groups. bohrium.comnih.gov A common retrosynthetic approach involves dissecting the molecule into more manageable fragments, typically an A-ring and a C-ring precursor, which are later joined to form the central eight-membered B-ring.
Key strategic disconnections in taxane synthesis often include:
A-Ring/C-Ring Coupling: Convergent strategies where the A and C rings are synthesized independently and then coupled. The subsequent formation of the B-ring is a major hurdle due to the conformational flexibility and steric hindrance of the system. nih.govyoutube.com
B-Ring Cyclization: The construction of the eight-membered B-ring is a central challenge. Various methods have been employed, including McMurry couplings, Shapiro reactions, Heck couplings, and intramolecular pinacol (B44631) couplings, to forge this critical ring system. nih.govyoutube.com
Oxetane Ring Formation: The D-ring, a four-membered oxetane, is another signature feature of many taxanes. Its synthesis is typically reserved for the later stages of the synthesis due to its potential reactivity.
A hypothetical retrosynthesis for a this compound core would likely follow these established principles, starting from simpler chiral precursors and building complexity through a series of controlled chemical transformations. nih.gov
| Synthetic Strategy | Key Reactions | Ring Closure Approach | Reference Research |
| Convergent A + C Strategy | Shapiro Reaction, McMurry Coupling | B-Ring formation via C-C bond coupling of A and C ring fragments. | Nicolaou |
| Linear Strategy | Diels-Alder Cycloaddition, Aldol Condensation | Stepwise construction of rings, often A -> AB -> ABC. | Holton |
| Enantioselective Synthesis | Asymmetric Aldol Reactions, Sharpless Epoxidation | Building chirality from acyclic precursors. | Kuwajima researchgate.net |
| Biomimetic Approach | Cationic Cyclizations, Transannular Reactions | Mimicking the proposed biosynthetic pathway from geranylgeranyl diphosphate (B83284). | Baran |
This table presents generalized strategies for the taxane core, which are applicable to the synthesis of this compound.
Achieving the correct stereochemistry at numerous chiral centers is paramount in taxane synthesis. The development of stereoselective reactions has been crucial to the success of these synthetic campaigns. Tandem Diels-Alder cycloadditions have been explored to construct the tricyclic taxane nucleus with a high degree of stereocontrol, efficiently establishing the relative stereochemistry across the A, B, and C rings. nih.gov
Computational models are often used to predict the stereochemical outcomes of key reactions, guiding the choice of reagents and reaction conditions. nih.gov For instance, the diastereoselective intramolecular SmI2-mediated pinacol coupling has been effectively used to construct the challenging eight-membered ring by forming the C1-C2 bond, a novel approach in the field. nih.gov These advanced methodologies would be essential to control the specific stereochemistry required for this compound.
Semi-Synthesis of this compound from Accessible Taxane Precursors (e.g., baccatin (B15129273) III derivatives)
The conversion of a precursor like baccatin III to this compound would require a series of highly selective functionalization and modification reactions. The primary challenge lies in differentiating between the multiple hydroxyl groups on the taxane skeleton, each with slightly different reactivity.
The synthesis would involve a sequence of protection, acylation, deprotection, and oxidation steps. For example, converting baccatin III to this compound would necessitate:
Selective Protection: Protecting certain hydroxyl groups (e.g., at C7) while others are modified. Silyl ethers are commonly used as protecting groups. mdpi.com
Selective Acylation/Deacylation: Introducing or removing acetyl groups at specific positions (C2, C4, C9, C10, C13) to match the pattern of this compound.
Oxidation/Reduction: Adjusting the oxidation state at various positions on the core.
New methods for the semi-synthesis of taxanes continue to be developed, focusing on more efficient and selective reactions. For instance, protocols for the efficient conversion of baccatin III often involve the formation of a 7-O-anion using a strong base, allowing for selective protection at that site before further modifications. google.com
| Position on Taxane Core | Common Reagent for Acetylation | Common Reagent for Silylation (Protection) |
| C10 | Acetyl Chloride | - |
| C7 | Acetic Anhydride | Triethylsilyl chloride (TESCl) |
| C13 | (Various side-chain precursors) | tert-Butyldimethylsilyl chloride (TBSCl) |
| C2' (Side Chain) | Benzoyl Chloride | - |
This table illustrates common reagents used for selective modifications on taxane precursors like baccatin III, relevant for a hypothetical semi-synthesis of this compound.
Biotransformation and Chemoenzymatic Synthesis of Taxane Derivatives
Chemoenzymatic synthesis combines the efficiency of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). nih.gov This approach is particularly well-suited for the synthesis of complex natural products like taxanes, where enzymes can perform specific modifications on the molecule that are difficult to achieve chemically. nih.govrsc.org
Enzymes such as lipases, esterases, and cytochrome P450 monooxygenases can catalyze highly regio- and stereoselective reactions on the taxane skeleton. These biotransformations can include:
Selective acylation and deacylation: Lipases can distinguish between the various hydroxyl groups to add or remove acetyl groups with high precision.
Hydroxylation: Cytochrome P450 enzymes can introduce hydroxyl groups at specific, unactivated C-H bonds, a transformation that is extremely challenging using standard organic chemistry.
This enzymatic approach could provide a more efficient pathway to Taxumaial V and its analogues by simplifying protection-deprotection sequences and improving yields. researchgate.net
Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. benthamscience.com By synthesizing and testing analogues of a lead compound, researchers can identify the key functional groups responsible for its effects. nih.govnih.gov
For the taxane class, extensive SAR studies have revealed several key structural features that are important for their biological activity, which is primarily the stabilization of microtubules. nih.govnih.gov
Key findings from taxane SAR studies include:
The C13 Side Chain: The presence and structure of the side chain at the C13 position are often critical for activity.
The C2 Benzoyl Group: This group is generally considered essential for binding to tubulin. researchgate.net
The Oxetane D-Ring: The integrity of the D-ring is crucial for maintaining the correct conformation for biological activity.
Functionalization at C4, C7, and C10: Modifications at these positions can modulate activity, solubility, and other properties. researchgate.net
Biosynthesis and Metabolic Engineering
Elucidation of the Taxane (B156437) Biosynthetic Pathway Relevant to Taxumairol V
The biosynthetic route to this compound is a branch of the broader taxoid pathway, which is responsible for producing a vast array of similar structures, including the well-known anticancer drug, paclitaxel (B517696) (Taxol). The pathway can be conceptually divided into early cyclization stages and late-stage functionalization reactions. mdpi.com
The journey to all taxanes begins with the universal C20 diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). mdpi.commdpi.com GGPP itself is assembled from isoprene (B109036) units derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The first committed step in taxane biosynthesis is the remarkable cyclization of the linear GGPP molecule into the complex tricyclic hydrocarbon skeleton, taxa-4(5),11(12)-diene. researchgate.netd-nb.info
This intricate transformation is catalyzed by a single enzyme, taxadiene synthase (TS). researchgate.net The reaction mechanism is a sophisticated cascade involving the ionization of the diphosphate (B83284) group, a series of intramolecular cyclizations, proton transfers, and rearrangements to form the characteristic 6-8-6 fused ring system of the taxane core. nih.govacs.org While taxa-4(5),11(12)-diene is the primary product, its isomer, taxa-4(20),11(12)-diene, is also often formed. researchgate.net This initial cyclization is a critical branching point, committing the metabolic flux towards the thousands of known taxoids.
The bare hydrocarbon skeleton of taxadiene is subsequently adorned with a variety of oxygen-containing functional groups, primarily hydroxyl and acetyl groups, through a series of late-stage modifications. This "oxidase phase" is what generates the immense chemical diversity within the taxane family, including the specific pattern seen in this compound. uni-konstanz.de
These reactions are carried out by two main classes of enzymes:
Cytochrome P450 monooxygenases (P450s): This superfamily of enzymes is responsible for introducing hydroxyl groups at specific and stereochemically defined positions on the taxane core. researchgate.netnih.gov The biosynthesis of taxoids involves numerous P450-catalyzed hydroxylation steps at various carbon atoms (e.g., C1, C2, C5, C7, C9, C10, C13). mdpi.comfrontiersin.org
Acyltransferases: These enzymes transfer acyl groups, most commonly from acetyl-CoA, to the newly installed hydroxyl groups, forming acetate (B1210297) esters. mdpi.comnih.gov
The precise sequence of these hydroxylation and acylation events is not strictly linear but rather a complex metabolic network. nih.gov Different P450s and acyltransferases exhibit varying degrees of substrate specificity, allowing them to act on multiple intermediates, creating a web of interconnected pathways that lead to different taxoids. bio-conferences.orgnih.gov For this compound, this enzymatic machinery must perform a specific sequence of oxidations and acetylations to achieve its unique functionalization pattern, which includes hydroxyl and acetate groups at positions C2, C5, C7, C9, C10, and C13. nih.gov
Table 1: Functionalization Pattern of this compound
| Position | Functional Group |
|---|---|
| C2 | OAc |
| C5 | OH |
| C7 | OAc |
| C9 | OAc |
| C10 | OH |
| C13 | OAc |
Data sourced from Hepperle et al. (2022) nih.gov
Enzymatic Machinery Involved in this compound Biosynthesis
The synthesis of this compound is orchestrated by a suite of highly specialized enzymes. The characterization of these biocatalysts is fundamental to understanding and potentially manipulating the biosynthetic pathway.
Taxadiene Synthase (TS): As the gatekeeper enzyme of the pathway, TS has been extensively studied. It is a large, monomeric protein (around 862 amino acids) that functions as a class I terpene cyclase, requiring a divalent metal ion like Mg²⁺ for activity. nih.govresearchgate.net Genes encoding TS have been cloned from various Taxus species. Structural and mechanistic studies have revealed that it possesses a complex three-domain architecture, which facilitates the intricate cyclization cascade from the linear GGPP to the tricyclic taxadiene. nih.govresearchgate.net
Cytochrome P450 Monooxygenases: A large family of P450 enzymes is responsible for the extensive oxygenation of the taxane skeleton. Several have been identified and characterized through cloning and functional expression in heterologous hosts like yeast. pnas.org These include:
Taxadiene 5α-hydroxylase (T5αH): Catalyzes the first oxidative step, the hydroxylation at C5. frontiersin.org
Taxoid 10β-hydroxylase (T10βH): Adds a hydroxyl group at the C10 position. pnas.org
Taxoid 13α-hydroxylase (T13αH): Responsible for the crucial hydroxylation at C13. nih.gov
Other identified hydroxylases include those acting at C2, C7, C9, and C14, highlighting the complexity of the oxidative network. frontiersin.orgnih.gov
These P450s often show high sequence similarity to each other but are evolutionarily distant from other plant P450s, suggesting a dedicated evolution for the taxane pathway. researchgate.netnih.gov
The study of the enzymatic machinery reveals a fascinating interplay of specificity and promiscuity.
Taxadiene Synthase: The catalytic mechanism of TS has been elucidated through isotopic labeling studies. It proceeds through a series of cationic intermediates, including a verticillyl cation, without the release of any free olefinic intermediates, indicating the entire process is contained within the enzyme's active site until the final taxadiene product is formed. nih.govacs.org
P450s and Acyltransferases: The substrate specificity of the late-stage enzymes is a key determinant of the final taxoid profile. Some enzymes are highly specific. For example, taxadien-5α-ol-O-acetyltransferase (TAT) specifically acetylates the hydroxyl group at C5. academicjournals.org However, many of the P450 hydroxylases can accept several different taxane intermediates as substrates. For instance, taxoid 2α-hydroxylase and 7β-hydroxylase can act on the same substrate and their products can be acted upon by the other enzyme, forming a grid-like pathway. nih.gov This substrate promiscuity explains the co-occurrence of a multitude of taxoids in yew tissues and suggests that the biosynthesis is not a simple assembly line but a complex, branching network. nih.govnih.gov
Mechanistic Investigations of Biological Activity Pre Clinical and Molecular Level
Molecular Target Identification and Ligand-Receptor Interactions
The initial steps to understand the biological impact of Taxumairol V involve identifying its molecular targets and characterizing the nature of its interaction with these targets.
Computational studies have been pivotal in predicting the therapeutic potential of this compound. One notable in silico investigation focused on its ability to inhibit the Zaire ebolavirus (EBOV) protein VP24, a crucial factor in the virus's ability to suppress the host's immune system. nih.govwikipedia.org In a comprehensive screening of 55,979 terpenoids from the PubChem database, this compound emerged as a promising candidate. wikipedia.org
The study utilized pharmacophore-based molecular docking simulations to predict the binding interactions between terpenoid compounds and the crystal structure of EBOV VP24 (PDB ID: 4M0Q). nih.govwikipedia.org After initial toxicity screening with DataWarrior software, 1,375 ligands with suitable pharmacophore features were selected for docking simulations. wikipedia.org this compound was identified as a top candidate due to its predicted molecular and pharmacological properties. nih.govwikipedia.org
The molecular docking analysis revealed specific interactions between this compound and the active site of EBOV VP24. It was predicted to form three hydrogen bonds with key amino acid residues: aspartic acid A48, arginine A154, and arginine B154. wikipedia.org This level of interaction suggests a strong potential for inhibitory activity against the EBOV VP24 protein. wikipedia.org The software packages used in this analysis included Molecular Operating Environment (MOE), SwissADME, admetSAR, pkCSM, and Toxtree. wikipedia.org
Table 1: Predicted Molecular Interactions of this compound with EBOV VP24
| Interacting Residue in EBOV VP24 | Type of Interaction |
| Aspartic Acid A48 | Hydrogen Bond |
| Arginine A154 | Hydrogen Bond |
| Arginine B154 | Hydrogen Bond |
This table is based on in silico molecular docking predictions. wikipedia.org
As of the current literature reviewed, specific experimental studies to validate the binding affinity and specificity of this compound with isolated proteins, such as EBOV VP24, or through cell-free system assays have not been published. While in silico data are highly suggestive, experimental validation using techniques like fluorescence correlation spectroscopy, surface plasmon resonance, or AlphaScreen assays with the purified protein would be required to confirm the computational predictions and determine quantitative binding parameters like the dissociation constant (K_D). biorxiv.orgresearchgate.netnih.gov
Cellular Pathway Modulation and Signaling Cascade Perturbation
Beyond direct ligand-receptor binding, understanding how a compound affects broader cellular functions is critical.
Direct experimental research on the effects of this compound on cellular processes is limited. However, as a member of the taxane (B156437) chemical class, its activities can be contextualized by the well-documented mechanisms of related compounds, most notably paclitaxel (B517696) (Taxol). biorxiv.orgmechanochemistry.org
Taxanes are known to function as microtubule-stabilizing agents. dovepress.com Microtubules are dynamic polymers of tubulin that are essential for various cellular functions, including the formation of the mitotic spindle during cell division. dovepress.comcabimer.es By binding to tubulin, taxanes suppress microtubule dynamics, protecting the polymer from disassembly. nih.govdovepress.com This stabilization disrupts the normal, rapid transition between microtubule growth and shortening, which is critical for chromosome segregation during mitosis. nih.govdovepress.com The prolonged arrest of the cell cycle at the mitotic phase due to a dysfunctional spindle can trigger programmed cell death, or apoptosis. dovepress.com
Standard assays to investigate these effects in vitro would include:
Cell Cycle Analysis: Using flow cytometry with DNA-staining dyes like propidium (B1200493) iodide to quantify the proportion of cells in different phases (G1, S, G2/M) of the cell cycle following treatment. abcam.co.jpcornell.eduplos.org An accumulation of cells in the G2/M phase would be expected.
Apoptosis Induction: Detecting markers of apoptosis, such as the externalization of phosphatidylserine (B164497) using fluorescently labeled Annexin V in conjunction with a viability dye like propidium iodide, analyzed via flow cytometry or fluorescence microscopy. nih.govnih.govthermofisher.com
While these are the established effects of the taxane class, dedicated studies are needed to confirm if this compound acts through this canonical mechanism and to determine its relative potency.
There is currently no published research identifying the specific upstream and downstream molecular effectors involved in this compound's action. For taxanes that induce mitotic arrest, upstream signaling would involve the mitotic checkpoint complex, while downstream effectors would include the proteins of the apoptotic cascade, such as caspases. However, a detailed signaling map specific to this compound has not been elucidated. General studies on signaling pathways, such as the Akt pathway, show a complex relationship between receptor activation and downstream responses, but these have not been linked to this compound. nih.gov
Subcellular Localization and Intracellular Dynamics Studies of this compound
The subcellular localization of this compound has not been experimentally determined. To understand its mechanism, it would be crucial to know where it accumulates within the cell. Given that the known target of the taxane class is tubulin, the primary component of microtubules, it is hypothesized that this compound would be found in the cytoplasm, co-localizing with the microtubule network. nih.gov Techniques to study this would involve synthesizing a fluorescently labeled version of this compound for direct visualization using fluorescence microscopy or using advanced methods to predict protein localization based on sequence and structure. mdpi.comnih.gov
Structure Activity Relationship Sar and Structural Optimization
Systematic Chemical Modification of the Taxumairol V Scaffold
The systematic chemical modification of the this compound scaffold is a crucial step in understanding its SAR and in the development of analogues with enhanced therapeutic properties. While extensive research on the synthesis of a wide array of this compound analogues is not yet broadly published, the principles of such modifications can be inferred from the study of other complex natural products and the initial findings on related taxoids. nih.govijcce.ac.irjournaljpri.commdpi.comnih.govrsc.org
The core structure of this compound, a highly oxygenated 11(15→1)-abeo-taxane, presents multiple reactive sites for chemical derivatization. nih.gov Key functional groups that are prime candidates for modification include the hydroxyl and acetyl groups at various positions on the taxane (B156437) core.
Strategies for Modification:
Acylation and Deacylation: The acetate (B1210297) groups on the this compound skeleton can be selectively hydrolyzed to yield the corresponding hydroxyl groups. Conversely, the hydroxyl groups can be esterified with a variety of acylating agents to introduce different substituents. These modifications can alter the compound's lipophilicity, hydrogen bonding capacity, and steric profile, all of which can influence its interaction with biological targets.
Oxidation and Reduction: The hydroxyl groups can be oxidized to ketones, and ketones can be reduced to hydroxyl groups, potentially altering the geometry and electronic properties of the molecule.
Glycosylation: The introduction of sugar moieties at the hydroxyl positions can enhance water solubility and potentially alter the pharmacokinetic profile of the parent compound.
Modification of the Side Chains: While this compound itself does not possess the characteristic C13 side chain of paclitaxel (B517696), the synthesis of analogues incorporating various side chains at this position could be a valuable strategy, given the critical role of this side chain in the activity of other taxanes.
The synthesis of such analogues often involves multi-step reaction sequences and requires careful control of stereochemistry. ijcce.ac.irjournaljpri.commdpi.comnih.govrsc.org The characterization of these new compounds would rely heavily on spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm their structures. nih.gov
Correlating Specific Structural Features of this compound and Its Analogues with Mechanistic Biological Responses
The correlation of specific structural features with biological activity is the essence of SAR studies. drugdesign.orgrsc.org For this compound, initial insights can be drawn from comparing its activity with that of co-isolated natural analogues.
This compound, along with Taxumairol U and Taxumairol W, were isolated from the stem bark of Taxus mairei. nih.gov Notably, this compound and Taxumairol U exhibited significant cytotoxicity against human hepatoma tumor cells, whereas Taxumairol W was found to be inactive. nih.gov This differential activity provides preliminary clues into the SAR of this subclass of taxoids.
A comparison of their structures reveals key differences:
This compound: 5α,7β,9α,20-tetraacetoxy-2α,10β,13α,15-tetrahydroxy-11(15→1)-abeo-taxene. nih.gov
Taxumairol U: 5α,7β,9α,13α,20-pentaacetoxy-2α,10β,15-trihydroxy-11(15→1)-abeo-taxene. nih.gov
Taxumairol W: 2α,4α,7β,10β-tetraacetoxy-5β,20-epoxy-9α,13α,15-trihydroxy-11(15→1)-abeo-taxene. nih.gov
The key difference between the active this compound and the inactive Taxumairol W is the presence of a 5β,20-epoxy ring in the latter. This suggests that the flexibility of the core or the presence of specific substituents at these positions is crucial for its cytotoxic activity. The difference between the active this compound and the also active Taxumairol U lies in the acetylation pattern, with Taxumairol U having an additional acetyl group at C13. nih.gov This indicates that some variation in the acylation of the hydroxyl groups is tolerated without loss of activity.
In addition to its cytotoxic effects, this compound has been identified through in silico studies as a potential inhibitor of the VP24 protein of the Zaire ebolavirus (EBOV). f1000research.comaminer.org Molecular docking studies have predicted that this compound forms hydrogen bonds with key amino acid residues in the active site of EBOV VP24, namely aspartic acid A48, arginine A154, and arginine B154. f1000research.com This predicted interaction provides a mechanistic hypothesis for its potential antiviral activity and highlights the importance of the specific arrangement of hydrogen bond donors and acceptors on the this compound scaffold.
The table below summarizes the known biological activities of this compound and its naturally occurring analogues.
| Compound | Biological Activity | Source |
| This compound | Significant cytotoxicity against human hepatoma tumor cells. nih.gov Potential inhibitor of EBOV VP24. f1000research.comaminer.org | nih.govf1000research.comaminer.org |
| Taxumairol U | Significant cytotoxicity against human hepatoma tumor cells. nih.gov | nih.gov |
| Taxumairol W | Inactive against human hepatoma tumor cells. nih.gov | nih.gov |
Application of Computational Chemistry in SAR Elucidation (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Dynamics Simulations)
Computational chemistry offers powerful tools to refine the understanding of SAR and to guide the design of new analogues. drugdesign.orgfrontiersin.orgparssilico.comnih.govresearchgate.netnih.govuran.uamdpi.comfrontiersin.orgmdpi.com
Quantitative Structure-Activity Relationships (QSAR):
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govuran.ua For this compound and its analogues, a QSAR study would involve:
Data Set Generation: A series of this compound analogues with varying substituents would be synthesized and their biological activities (e.g., IC50 values against a cancer cell line) would be determined.
Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed biological activities. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
A validated QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized analogues, thereby prioritizing the synthesis of the most promising compounds.
Molecular Dynamics (MD) Simulations:
MD simulations provide insights into the dynamic behavior of molecules over time, offering a more detailed picture of the interactions between a ligand and its biological target. frontiersin.orgparssilico.commdpi.comfrontiersin.orgmdpi.com In the context of this compound, MD simulations could be used to:
Validate Docking Poses: While molecular docking predicts how a ligand might bind to a receptor, MD simulations can assess the stability of this predicted binding mode over time. mdpi.comfrontiersin.org
Characterize Binding Site Dynamics: MD simulations can reveal how the binding of this compound affects the conformational flexibility of its target protein, such as EBOV VP24. f1000research.comfrontiersin.org
Estimate Binding Free Energies: Advanced MD techniques can be used to calculate the free energy of binding, providing a more accurate prediction of a ligand's affinity for its target than docking scores alone.
The table below lists the key computational techniques and their applications in the SAR studies of this compound.
| Computational Technique | Application in this compound SAR |
| Molecular Docking | Predicts the binding mode of this compound to its biological targets (e.g., EBOV VP24). f1000research.comaminer.orgresearchgate.netjksus.org |
| QSAR | Establishes a quantitative relationship between the structural features of this compound analogues and their biological activity. nih.govnih.govuran.ua |
| Molecular Dynamics Simulations | Assesses the stability of the ligand-protein complex, characterizes binding site dynamics, and estimates binding affinities. frontiersin.orgparssilico.commdpi.comfrontiersin.orgmdpi.com |
Advanced Analytical and Computational Methodologies in Taxumairol V Research
High-Resolution Mass Spectrometry and Metabolomics for Comprehensive Taxane (B156437) Profiling in Complex Biological Extracts
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a cornerstone in the field of metabolomics, providing the sensitivity and specificity required to profile complex mixtures like plant extracts for the presence of taxanes, including Taxumairol V. These techniques allow for the accurate mass measurement of molecules, which is critical for determining their elemental composition.
In comprehensive studies of Taxus species, LC-HRMS-based metabolomics enables the simultaneous detection and tentative identification of a vast array of taxane analogues. For instance, in a comprehensive inventory of taxanes from the genus Taxus, this compound was cataloged with a molecular formula of C28H42O12 and a calculated mass of 570.2676. nih.govscribd.com This level of precision helps to distinguish it from other structurally similar taxoids that may co-elute or have similar fragmentation patterns. The data generated from these analyses contribute to large databases, which are invaluable for dereplication—the rapid identification of known compounds in new extracts, thereby streamlining the discovery of novel taxanes.
Metabolomic workflows often involve sophisticated data processing to align chromatograms, detect features (a unique mass-to-charge ratio at a specific retention time), and perform statistical analysis to compare taxane profiles across different species, plant parts, or growth conditions. This approach is instrumental in understanding the chemodiversity of taxanes and identifying high-yielding natural sources of specific compounds like this compound.
Advanced NMR Techniques (e.g., Solid-State NMR, Cryo-probe NMR, Isotope Labeling) for Detailed Structural and Conformational Studies
While HRMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of complex molecules like this compound. Standard one- and two-dimensional NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) establish the core structure and relative stereochemistry. However, advanced NMR techniques are often required to resolve ambiguities and provide deeper insights into the molecule's three-dimensional conformation and dynamics.
For complex taxanes, cryogenically cooled probes (Cryo-probes) significantly enhance sensitivity, allowing for the analysis of smaller sample quantities and reducing experiment times. This is particularly beneficial when dealing with low-abundance natural products. Isotope labeling, where the organism is fed precursors enriched with ¹³C or ¹⁵N, can be a powerful tool. Although more commonly applied in biosynthetic studies, the resulting labeled compounds can simplify NMR spectra and aid in the assignment of complex signals, providing unambiguous structural information.
While specific applications of solid-state NMR to this compound are not prominently documented, this technique is invaluable for studying the structure of molecules in a solid or aggregated state, such as when bound to a biological target like a protein. This can reveal conformational changes that occur upon binding, which is crucial for understanding the mechanism of action. Online resources and databases have been developed that compile NMR spectral data for hundreds of taxanes, serving as a powerful tool for researchers in the field to compare and identify these compounds. nih.gov
Computational Chemistry for Reaction Mechanism Elucidation, Conformational Sampling, and Spectroscopic Data Prediction
Computational chemistry provides a powerful lens through which to study the properties and reactivity of this compound at the atomic level. Methods like Density Functional Theory (DFT) are employed to predict and confirm spectroscopic data. By calculating the NMR chemical shifts of a proposed structure, chemists can compare the theoretical data with experimental spectra to validate a structural assignment. Similarly, predicting vibrational frequencies can aid in the interpretation of infrared (IR) spectra.
Conformational sampling is another critical application. Taxanes possess flexible ring systems and side chains, leading to a complex ensemble of low-energy conformations. Computational methods can explore this conformational landscape, identifying the most stable structures in different environments (e.g., in solution or in a protein's binding pocket). This information is vital for understanding how this compound interacts with its biological targets.
Furthermore, computational chemistry is used to elucidate reaction mechanisms. For instance, understanding the stability of taxanes under different conditions or predicting the outcome of synthetic modifications relies on calculating the energetics of reaction pathways. In one study, the contour diagrams of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were analyzed to help determine the chemical reaction mechanism. researchgate.net
Cheminformatics and Data Mining for Analysis of Taxane Structural Diversity and Biological Data
The vast number of known taxane structures, now numbering in the hundreds, presents a significant data analysis challenge and an opportunity for cheminformatics and data mining. nih.gov These computational approaches are used to organize, analyze, and visualize the chemical space occupied by the taxane family.
By representing molecules as numerical descriptors based on their topological, geometrical, and electronic properties, researchers can perform large-scale analyses. This allows for the classification of taxanes into structural sub-groups and the identification of key structural features that correlate with specific biological activities. For example, data mining techniques can be applied to databases containing taxane structures and their associated bioactivity data (e.g., anti-cancer or insecticidal activity) to build Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the activity of new or hypothetical taxane structures, guiding future drug discovery and synthesis efforts.
In one in silico study, this compound was identified from a pool of terpenoids as a promising candidate for inhibiting the VP24 protein of the Zaire ebolavirus through pharmacophore-based drug design and molecular docking simulations. researchgate.net The study screened ligands based on their binding energy (ΔGbinding), root-mean-square deviation (RMSD), and interaction with the target protein, ultimately highlighting this compound as the best candidate for further investigation. researchgate.netresearchgate.net Such studies exemplify how cheminformatics and data mining can accelerate the identification of promising drug leads from large compound libraries. researchgate.net
Future Research Directions and Unexplored Avenues for Taxumairol V
Taxumairol V, a complex taxane (B156437) diterpenoid, has demonstrated notable biological activities, including significant cytotoxicity against human hepatoma tumor cells and potential as an inhibitor of the Ebola virus (EBOV) VP24 protein. f1000research.comacs.org These preliminary findings underscore the potential of this compound as a lead compound for further investigation. However, realizing this potential requires a multi-pronged research effort focused on overcoming existing challenges in its supply and fully elucidating its biological functions. This article outlines key future research directions and unexplored avenues that are critical for advancing our understanding and application of this compound.
Q & A
Q. What are the primary methodologies for synthesizing Taxumairol V and validating its structural identity?
this compound is typically isolated from natural sources or synthesized via semi-synthetic routes. Key steps include:
- Chromatographic purification : Use HPLC or GC-MS to isolate the compound from complex matrices .
- Spectroscopic characterization : Validate structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Assign stereochemistry using 2D NMR techniques like NOESY .
- Crystallography : Single-crystal X-ray diffraction for absolute configuration confirmation.
Q. How is this compound’s pharmacological mechanism against EBOV VP24 studied in preliminary research?
Initial studies employ:
- In silico screening : Molecular docking (e.g., using AutoDock Vina) to predict binding affinity to VP24’s hydrophobic pocket (PDB ID: 4M0Q) .
- In vitro assays : Measure inhibition of VP24’s interferon-antagonizing activity using luciferase reporter gene assays .
- Toxicity profiling : Predict ADMET properties via tools like SwissADME and admetSAR to prioritize candidates .
Q. What experimental designs are used to assess this compound’s stability under varying physiological conditions?
- pH stability studies : Incubate this compound in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy.
- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Light sensitivity : Expose to UV/visible light and analyze photodegradation products with LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions between in silico predictions and in vitro efficacy data for this compound?
Contradictions often arise from oversimplified docking models or unaccounted cellular factors. Mitigate via:
- Enhanced docking protocols : Include solvent effects (explicit water models) and protein flexibility (e.g., induced-fit docking) .
- Proteomic profiling : Identify off-target interactions using pull-down assays coupled with mass spectrometry.
- Multi-parametric validation : Cross-validate results with surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic data .
Q. What statistical approaches are recommended for analyzing dose-response discrepancies in this compound’s antiviral activity?
- Non-linear regression modeling : Fit dose-response curves using the Hill equation to calculate IC and assess cooperativity .
- Error propagation analysis : Quantify uncertainties in replicate experiments via bootstrap resampling.
- Meta-analysis : Pool data from independent studies to identify outliers using tools like PRISMA guidelines .
Q. How should researchers design experiments to optimize this compound’s bioavailability without compromising efficacy?
- Salt/prodrug synthesis : Modify hydroxyl groups to improve solubility (e.g., phosphate prodrugs).
- Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery. Validate using in vivo pharmacokinetic studies (e.g., AUC calculations in rodent models) .
- Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption .
Q. What strategies address conflicting data on this compound’s cytotoxicity across different cell lines?
- Cell line profiling : Test across panels (e.g., HEK293, HepG2, Vero) with standardized protocols (e.g., MTT assay incubation time = 48 hours) .
- Mechanistic studies : Perform transcriptomics to identify cell-specific pathways affected by this compound.
- Control normalization : Include reference compounds (e.g., doxorubicin) to calibrate cytotoxicity thresholds .
Data Presentation and Reproducibility Guidelines
Q. How should researchers present conflicting spectral data for this compound in publications?
- Tabulate comparative data : Include NMR shifts, HRMS m/z values, and crystallographic parameters from multiple batches (Table 1).
- Annotate anomalies : Highlight deviations >5% in supplementary materials with possible explanations (e.g., solvent polarity effects) .
- Deposit raw data : Share spectra in repositories like Zenodo or ChemSpider for independent verification .
Q. What methodologies ensure reproducibility in this compound’s molecular docking studies?
- Protocol standardization : Use consistent software versions (e.g., AutoDock Vina 1.2.0), grid box dimensions, and scoring functions .
- Blind docking : Perform simulations with randomized ligand orientations to avoid bias.
- Cross-validation : Compare results with independent tools like Glide or MOE .
Ethical and Reporting Standards
Q. How should researchers address ethical considerations in this compound’s preclinical testing?
- Animal welfare compliance : Follow ARRIVE guidelines for in vivo studies, including sample size justification and humane endpoints .
- Data transparency : Disclose all negative results (e.g., lack of efficacy in certain models) to avoid publication bias .
- Conflict of interest : Declare funding sources (e.g., pharmaceutical sponsors) in the manuscript .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
